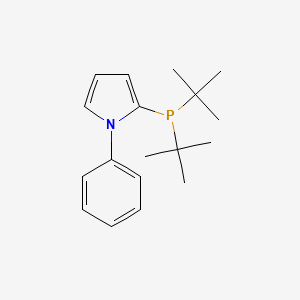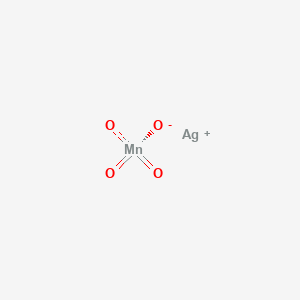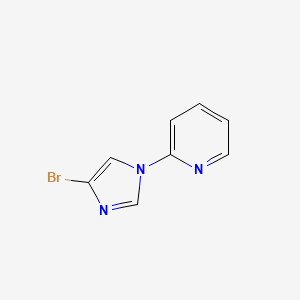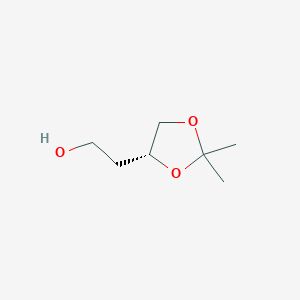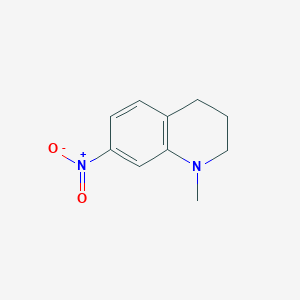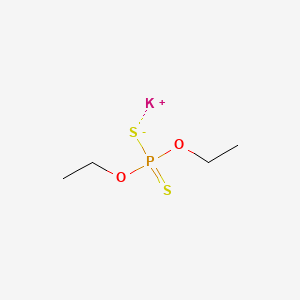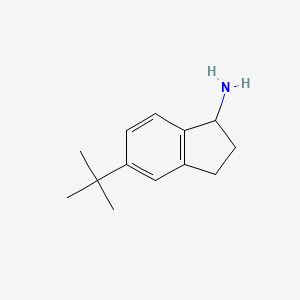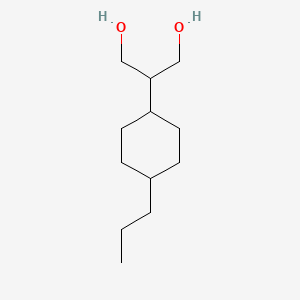
2-(4-Propylcyclohexyl)propane-1,3-diol
Vue d'ensemble
Description
“2-(4-Propylcyclohexyl)propane-1,3-diol” is an organic compound with the molecular formula C12H24O2 . It is a type of organic liquid that is soluble in organic solvents . The compound contains a cyclohexyl group, a propyl group, and two hydroxyl groups .
Molecular Structure Analysis
The molecular structure of “2-(4-Propylcyclohexyl)propane-1,3-diol” is represented by the formula C12H24O2 . This indicates that the compound consists of 12 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound “2-(4-Propylcyclohexyl)propane-1,3-diol” is an organic liquid that is soluble in organic solvents . It has a molecular weight of 200.32 .Applications De Recherche Scientifique
Synthesis and Industrial Applications
The research on 2-(4-Propylcyclohexyl)propane-1,3-diol primarily focuses on its synthesis and applications in various industries, notably in the production of liquid crystal displays (LCDs). A significant breakthrough was achieved by Wu et al. (2022), who developed an efficient method for synthesizing cis-4-Propylcyclohexanol, a crucial intermediate for producing trans-2-(4-Propylcyclohexyl)-1,3-propanediol. This compound plays a vital role in the manufacturing of LCDs. The study utilized a mutant alcohol dehydrogenase from Lactobacillus kefir coupled with glucose dehydrogenase under optimal catalytic conditions to transform 4-propylcyclohexanone into cis-4-Propylcyclohexanol with a high yield and purity. The cis/trans ratio obtained was 99.5:0.5, demonstrating the process's efficiency and potential for green production at an industrial scale (Wu et al., 2022).
Environmental Considerations and Sustainability
In addition to its industrial applications, there is a growing interest in the environmental impact and sustainability of chemical processes involved in producing such chemicals. Although specific studies focusing on 2-(4-Propylcyclohexyl)propane-1,3-diol's environmental impact were not found, the broader research context emphasizes developing sustainable and eco-friendly manufacturing processes. The study by Wang et al. (2021) on the aqueous phase hydrodeoxygenation (APHDO) of polycarbonate to produce jet fuel range dicycloalkane underscores the importance of innovative approaches to chemical production that minimize environmental impact while maximizing efficiency and utility. Such methodologies could potentially be applied or adapted for the production of 2-(4-Propylcyclohexyl)propane-1,3-diol and related compounds to ensure sustainable practices in the chemical industry (Wang et al., 2021).
Safety And Hazards
The safety data sheet for “2-(4-Propylcyclohexyl)propane-1,3-diol” suggests that it should be handled with care. Personal protective equipment should be used, and adequate ventilation should be ensured . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .
Propriétés
IUPAC Name |
2-(4-propylcyclohexyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-10-4-6-11(7-5-10)12(8-13)9-14/h10-14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAQAUWVYATRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459411 | |
| Record name | SBB059284 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylcyclohexyl)propane-1,3-diol | |
CAS RN |
132310-86-2 | |
| Record name | SBB059284 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

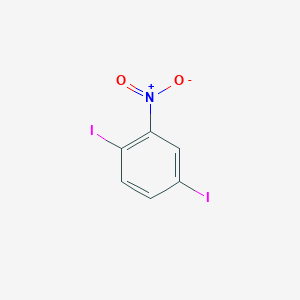
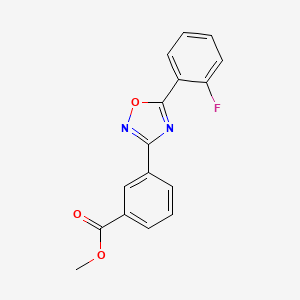
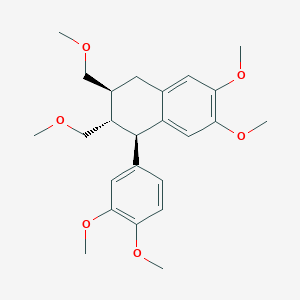
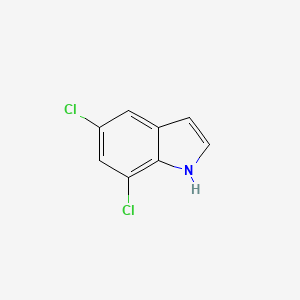
![(R)-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1589435.png)

